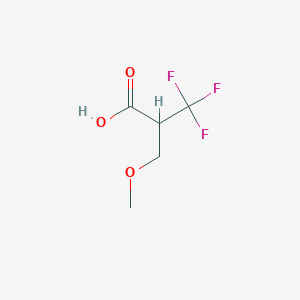

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid

Description

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl (-CF₃) group and a methoxymethyl (-CH₂OCH₃) substituent at the β-position.

Properties

CAS No. |

1702501-10-7 |

|---|---|

Molecular Formula |

C5H7F3O3 |

Molecular Weight |

172.10 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(methoxymethyl)propanoic acid |

InChI |

InChI=1S/C5H7F3O3/c1-11-2-3(4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) |

InChI Key |

QWMOPCCJPQSJAN-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3,3-trifluoro-2-(methoxymethyl)propanoic acid with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3,3-trifluoro-2-(methoxymethyl)propanoic acid with key structural analogs, focusing on substituent effects, metabolic pathways, and conformational stability.

2.1. 3,3,3-Trifluoro-2-(fluoromethoxy)propanoic Acid

- Structure : Fluoromethoxy (-OCH₂F) substituent.

- Key Findings: Exhibits species-dependent metabolism. Rats show 6-fold higher bioactivation flux than humans, leading to species-specific toxicity risks . Generates metabolites like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid and trifluorolactic acid via β-lyase pathways .

2.2. 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid (TTPA)

- Structure : Trifluoromethyl (-CF₃) substituent.

- Key Findings: Forms stable cyclic hydrogen-bonded dimers with formic acid, as shown by microwave spectroscopy . Used in synthesizing derivatives like propanoyl chlorides for pharmaceutical intermediates .

- Comparison : The CF₃ group enhances acidity (lower pKa) compared to methoxymethyl, influencing solubility and reactivity in synthetic applications.

2.3. 3,3,3-Trifluoro-2-(3-methoxyphenyl)propionic Acid

- Structure : Aromatic 3-methoxyphenyl substituent.

- Key Findings: Part of a broader class of 3-phenylpropanoic acids (3-PPAs), where aromatic rings enable π-π interactions and modulate receptor binding .

- Comparison : The methoxyphenyl group introduces aromaticity and lipophilicity, differing from the aliphatic methoxymethyl group in solubility and target selectivity.

2.4. 3,3,3-Trifluoro-2-(tetrahydrothienylmethyl)propionic Acid

- Structure : Tetrahydrothienylmethyl (sulfur-containing heterocycle) substituent.

- Key Findings :

2.5. 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic Acid

- Structure: Amino (-NH₂) and 3-methoxyphenyl substituents.

- Key Findings: The amino group introduces a basic site, affecting charge state and membrane permeability .

- Comparison: The addition of an amino group diversifies interaction capabilities (e.g., hydrogen bonding) compared to the neutral methoxymethyl group.

Research Implications and Gaps

- Metabolic Pathways: Evidence highlights significant interspecies differences in fluorinated propanoic acid metabolism, emphasizing the need for human-specific toxicological studies .

- Structural Stability : Hydrogen bonding and substituent electronic effects (e.g., CF₃ vs. methoxymethyl) dictate conformational preferences, impacting material design and drug formulation .

- Synthetic Utility : Fluorinated analogs serve as intermediates in anticancer agents and light-responsive coatings, with substituents dictating reactivity .

Limitations: Direct data on this compound is sparse; comparisons rely on structural analogs. Further studies on its pKa, solubility, and biological activity are warranted.

Biological Activity

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid (TFMMPA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of various drugs, while the methoxymethyl moiety may contribute to its biological interactions. This article explores the biological activity of TFMMPA, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- SMILES : COCC(C(=O)O)C(F)(F)F

- InChI : InChI=1S/C5H7F3O3/c1-...

Synthesis

The synthesis of TFMMPA involves several steps:

- Starting Materials : The synthesis typically starts from commercially available trifluoroacetic acid derivatives.

- Reagents : Common reagents include methanol for the methoxy group introduction and various coupling agents to facilitate the formation of the propanoic acid structure.

- Reaction Conditions : Controlled conditions such as temperature and pH are crucial for optimizing yield and purity.

Biological Activity

The biological activity of TFMMPA can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that TFMMPA exhibits significant antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

2. Antiviral Properties

Research has shown that compounds containing trifluoromethyl groups can inhibit viral replication. TFMMPA's potential as an antiviral agent is under investigation, particularly against RNA viruses.

3. Enzyme Inhibition

TFMMPA has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example:

- Inhibition of reverse transcriptase has been noted in related compounds, suggesting similar potential for TFMMPA.

- The compound may interact with enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

Case Studies

The mechanisms by which TFMMPA exerts its biological effects involve:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group aids in disrupting microbial membranes.

- Enzyme Binding : TFMMPA may mimic natural substrates, leading to competitive inhibition in enzymatic reactions.

- Cellular Uptake : Enhanced permeability due to fluorination allows for greater cellular uptake and subsequent biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.